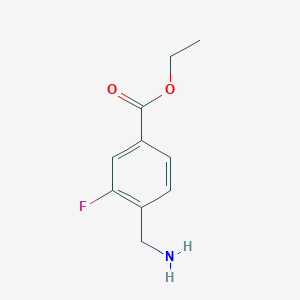

Ethyl 4-(aminomethyl)-3-fluorobenzoate

Description

Ethyl 4-(aminomethyl)-3-fluorobenzoate (C10H12FNO2) is a fluorinated aromatic ester featuring an aminomethyl (-CH2NH2) substituent at the para position and a fluorine atom at the meta position relative to the ester group. Its synthesis typically involves bromination of methyl 3-fluoro-4-methylbenzoate followed by azide substitution and subsequent reduction to the amine, as outlined in . Key spectral data include distinct NMR signals for the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and the ester carbonyl (δ ~168 ppm in <sup>13</sup>C NMR) .

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVFXUQYBFICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

- Ethyl 4-Amino-3-Fluorobenzoate (CAS 73792-12-8): Structure: Differs by replacing the aminomethyl group with a primary amine (-NH2) at the para position. Its similarity score to Ethyl 4-(aminomethyl)-3-fluorobenzoate is 0.97 . Applications: Used in fluorescent probes due to its planar amine structure .

- Ethyl 3-Fluoro-4-Nitrobenzoate: Structure: Substitutes the aminomethyl group with a nitro (-NO2) group. Properties: The electron-withdrawing nitro group significantly lowers the electron density of the ring, reducing reactivity in electrophilic substitution reactions. This compound is more lipophilic (logP ~2.1) compared to the aminomethyl derivative (logP ~1.4) .

Ester Group Modifications

- Mthis compound (CAS 185629-32-7): Structure: Replaces the ethyl ester with a methyl ester. Properties: The shorter alkyl chain increases polarity, leading to higher solubility in aqueous media (e.g., ~25 mg/mL in water vs. ~15 mg/mL for the ethyl ester). However, it is less stable under acidic hydrolysis conditions .

- Ethyl 4-(Difluoromethyl)-3-Fluorobenzoate (CAS 87620-69-7): Structure: Substitutes the aminomethyl group with a difluoromethyl (-CF2H) group. Properties: The electronegative CF2H group enhances metabolic stability but reduces hydrogen-bonding capacity, impacting interactions with biological targets like HDACs .

Functional Group Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.